![molecular formula C9H14O3 B14488083 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one CAS No. 63626-79-9](/img/structure/B14488083.png)
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-5-methyl-3-oxabicyclo[331]nonan-2-one is a bicyclic organic compound with the molecular formula C8H12O3 This compound is characterized by its unique bicyclo[331]nonane framework, which includes an oxygen atom in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an oxidizing agent to form the bicyclic structure. For example, the reaction of a diene with N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidation-reduction reactions and enzyme catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the hydroxy and methyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: Contains additional double bonds, making it more reactive.
Bicyclo[3.3.1]nonan-9-one: Similar framework but with a ketone group instead of the hydroxy and methyl groups.
Uniqueness
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxy and methyl groups allows for a wider range of chemical transformations and applications compared to its analogs.
Propriétés
Numéro CAS |
63626-79-9 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
9-hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C9H14O3/c1-9-4-2-3-6(7(9)10)8(11)12-5-9/h6-7,10H,2-5H2,1H3 |
Clé InChI |
DXXWMLQADRSXJZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1O)C(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)


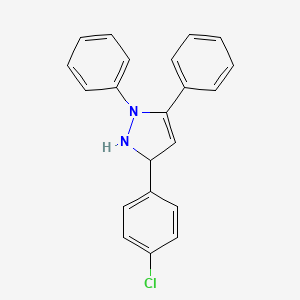
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
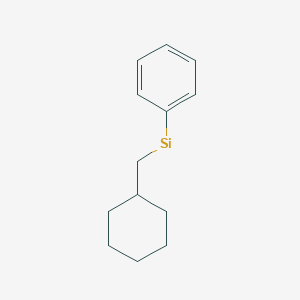

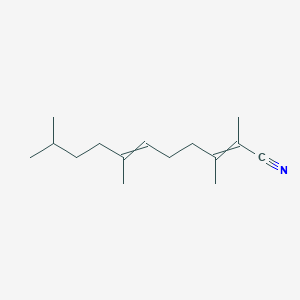

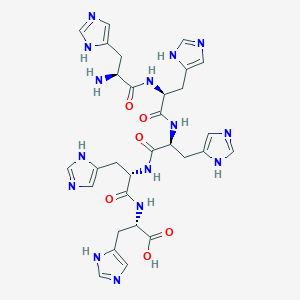
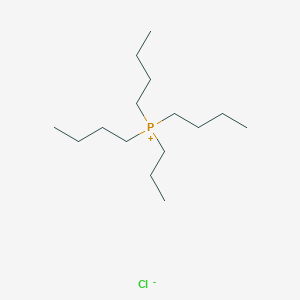
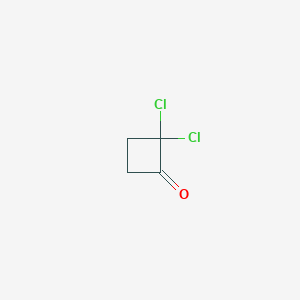
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

